Mozavaptan is a non-peptide antagonist of the vasopressin V2 receptor (V2R). [, ] It is classified as a "vaptan," a group of drugs known for inducing aquaretic effects. [] Mozavaptan is a subject of research for its potential in treating conditions associated with water retention and vasopressin dysregulation. [, , , ]
One paper describes an improved synthesis of Mozavaptan. [] The process starts with methyl anthranilate and involves steps like N-sulfonic acylation, alkylation, cyclization, decarboxylation, N-methylation, and reduction amination to synthesize the key intermediate 5-N,N-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine. [] This intermediate is then reacted with 4-(2-methylbenzoylamino) benzoyl chloride, another key intermediate synthesized separately, to yield Mozavaptan. [] The paper highlights improvements in yield and reaction conditions compared to previous methods. [] Another study utilizes the intramolecular Mitsunobu reaction to synthesize a Mozavaptan metabolite, 5-hydroxy-2,3,4,5-tetrahydro-1H-benzazepine. []
While the provided papers do not delve into detailed molecular structure analysis of Mozavaptan, one study investigates the effect of pharmacological chaperones on mutant AVPR2 proteins. [] Although not focusing on Mozavaptan's structure itself, this research provides insights into the structural aspects of V2R, the target of Mozavaptan. []
Mozavaptan exerts its effects by selectively antagonizing the vasopressin V2 receptors (V2R). [, , , ] This action prevents the binding of vasopressin, an antidiuretic hormone, to V2R in the kidneys. [, , , ] Consequently, Mozavaptan promotes the excretion of electrolyte-free water (aquaresis), leading to increased urine output and a reduction in water retention. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: